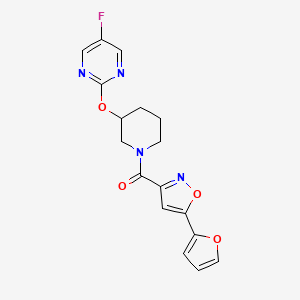

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Description

The compound “(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone” is a heterocyclic molecule featuring a piperidine ring linked to a 5-fluoropyrimidin-2-yl group via an ether bridge and a methanone group connecting to a substituted isoxazole moiety.

The synthesis of such compounds typically involves palladium-catalyzed cross-coupling reactions, as seen in analogous fluorinated pyrimidine derivatives (e.g., Example 85 in ), where intermediates are functionalized under controlled conditions to yield target molecules with high purity .

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O4/c18-11-8-19-17(20-9-11)25-12-3-1-5-22(10-12)16(23)13-7-15(26-21-13)14-4-2-6-24-14/h2,4,6-9,12H,1,3,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYAGSOVFWIHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)OC4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of each of the key functional groups and their subsequent coupling. Typical synthetic routes might include:

Formation of the Fluoropyrimidine Moiety: This could involve the fluorination of a pyrimidine precursor.

Synthesis of the Piperidine Ring: Piperidine can be synthesized through various methods, including hydrogenation of pyridine.

Formation of the Furan Ring: Furan can be synthesized from furfural or other precursors.

Synthesis of the Isoxazole Ring: Isoxazoles can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan or piperidine moieties.

Reduction: Reduction reactions could target the isoxazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents might include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles could be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, the compound might be studied for its interactions with enzymes, receptors, or other biological targets.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly if it shows activity against specific diseases or conditions.

Industry

Industrial applications might involve its use in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a particular enzyme, it might inhibit or activate that enzyme through binding to its active site or allosteric sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with three classes of molecules:

Fluoropyrimidine Derivatives: Compounds like 5-fluoro-2-(substituted)pyrimidines (e.g., Example 85 in ) exhibit antitumor and kinase-inhibitory properties. The fluorination at the pyrimidine’s 5-position enhances metabolic stability and target binding compared to non-fluorinated analogues .

Isoxazole-Furan Hybrids: Analogues such as 5-(furan-2-yl)isoxazol-3-yl methanones are associated with insecticidal activity (), where the furan moiety enhances lipophilicity and membrane permeability.

Piperidine-Linked Heterocycles : Piperidine-based compounds often serve as central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier.

Physicochemical and Bioactivity Comparison

Key Findings:

- Its logP (~2.5) balances solubility and membrane permeability, outperforming plant-derived isoxazole-furan hybrids (~1.5–2.0), which may require formulation adjuvants for field applications .

- Compared to Example 85’s analogue (logP ~3.8), the target compound’s lower lipophilicity may reduce off-target toxicity in mammalian systems .

Notes

The compound’s dual heterocyclic architecture positions it as a candidate for both pharmaceutical and agrochemical development.

Further research should prioritize in vitro bioassays (e.g., kinase inhibition, insecticidal efficacy) to validate hypotheses derived from structural analogues.

Stability optimization (e.g., furan ring protection) is recommended for commercial scalability.

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Overview

This compound features a complex structure incorporating several pharmacologically relevant substructures:

- Piperidine Ring : Known for its presence in various pharmaceuticals, it contributes to the compound's ability to interact with biological targets.

- Fluoropyrimidine Moiety : Often associated with anticancer activity, this group enhances the molecule's reactivity and potential therapeutic applications.

- Isoxazole and Furan Groups : These heterocycles can influence the compound's interaction with enzymes and receptors.

Anticancer Activity

The fluoropyrimidine component is well-documented for its anticancer properties. For instance, derivatives such as 5-fluorouracil are widely used in cancer chemotherapy. The presence of both a piperidine ring and a fluorinated pyrimidine suggests that this compound may exhibit enhanced anticancer activity compared to simpler derivatives.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Fluorouracil | Fluoropyrimidine | Anticancer |

| Piperine | Piperidine | Anti-inflammatory |

| Isoxazole Derivatives | Isoxazole ring | Antimicrobial |

Case Studies

- In Vitro Studies : Research on similar fluorinated compounds has shown significant inhibition of cell proliferation in various cancer cell lines. For instance, studies report IC50 values indicating potent activity against A431 vulvar epidermal carcinoma cells when tested against fluorinated pyrimidines .

- Enzyme Inhibition : Compounds bearing the piperidine nucleus have been evaluated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These studies indicate potential applications in treating neurodegenerative diseases and infections .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps starting from readily available precursors:

- Formation of the Fluoropyrimidine Intermediate : This is achieved through selective fluorination.

- Coupling with Piperidine : The intermediate is coupled under basic conditions using solvents like dimethylformamide (DMF).

The chemical reactivity can be characterized by various reactions that allow for modifications aimed at enhancing biological activity.

Q & A

Q. Why might antimicrobial activity vary between Gram-positive and Gram-negative strains?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.